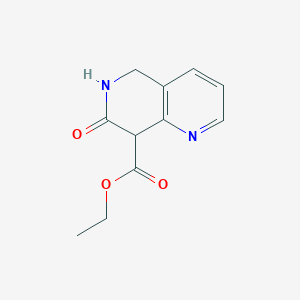

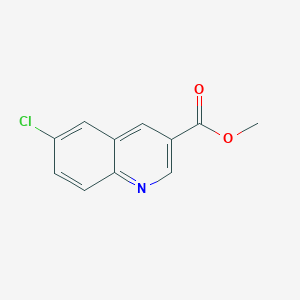

Methyl 6-chloroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

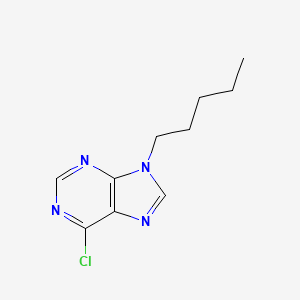

El 6-cloroquinolina-3-carboxilato de metilo es un compuesto químico que pertenece a la familia de las quinolinas. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 6-cloroquinolina-3-carboxilato de metilo típicamente implica la reacción de condensación de Friedländer. Este método implica la reacción de un o-aminoaldehído o cetona aromático con un compuesto carbonílico que contiene funcionalidad α-metileno reactiva. La reacción suele estar catalizada por ácidos o bases como piperidina, piridina o hidróxido de sodio .

Métodos de producción industrial: En entornos industriales, la síntesis del 6-cloroquinolina-3-carboxilato de metilo se puede escalar utilizando condiciones de reacción similares. El uso de catalizadores eficientes y parámetros de reacción optimizados garantiza altos rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El 6-cloroquinolina-3-carboxilato de metilo experimenta diversas reacciones químicas, incluidas:

Oxidación: Este compuesto se puede oxidar para formar N-óxidos de quinolina.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de quinolina.

Sustitución: Las reacciones de sustitución de halógeno pueden introducir diferentes grupos funcionales en el anillo de quinolina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de halogenación suelen utilizar reactivos como oxicloruro de fósforo (POCl3) o cloruro de tionilo (SOCl2).

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinolina sustituidos, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

El 6-cloroquinolina-3-carboxilato de metilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de derivados de quinolina más complejos.

Biología: El compuesto se estudia por sus posibles propiedades antibacterianas y antimaláricas.

Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción del 6-cloroquinolina-3-carboxilato de metilo implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede inhibir la actividad de ciertas enzimas o interferir con los procesos celulares. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando .

Compuestos similares:

- 6-Cloroquinolina-3-carboxilato de etilo

- 2-Cloroquinolina-3-carboxilato

- 4-Cloroquinolina-3-carboxilato

Comparación: El 6-cloroquinolina-3-carboxilato de metilo es único debido a su patrón de sustitución específico en el anillo de quinolina. Esta estructura única puede resultar en diferentes actividades biológicas y reactividad química en comparación con otros compuestos similares .

Comparación Con Compuestos Similares

- Ethyl 6-chloroquinoline-3-carboxylate

- 2-chloroquinoline-3-carboxylate

- 4-chloroquinoline-3-carboxylate

Comparison: Methyl 6-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in different biological activities and chemical reactivity compared to other similar compounds .

Propiedades

Fórmula molecular |

C11H8ClNO2 |

|---|---|

Peso molecular |

221.64 g/mol |

Nombre IUPAC |

methyl 6-chloroquinoline-3-carboxylate |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 |

Clave InChI |

VYLXHPHYJZBSLN-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CN=C2C=CC(=CC2=C1)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11881133.png)